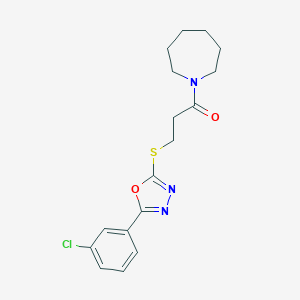![molecular formula C22H18ClN3OS B285594 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide, also known as BZB-TCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Several studies have reported that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Another area of interest is the potential use of this compound as a fluorescent probe for the detection of metal ions. Studies have shown that this compound exhibits strong fluorescence emission in the presence of certain metal ions, such as copper and zinc. This property makes this compound a promising candidate for the development of new fluorescent probes for metal ion detection.
Mecanismo De Acción
The exact mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide is not fully understood, but several studies have proposed possible mechanisms based on its chemical structure and biological activity. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Another proposed mechanism is that this compound inhibits the activity of certain enzymes involved in cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in various cell types. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide in lab experiments is its potent biological activity and selectivity towards cancer cells. This property makes this compound a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide. One of the main directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the further investigation of its mechanism of action and biological activity in different cell types. In addition, the development of new formulations and delivery systems for this compound could improve its solubility and bioavailability, which could enhance its therapeutic potential. Finally, the development of new fluorescent probes based on this compound could lead to the discovery of new metal ion detection methods.
Métodos De Síntesis
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide involves a series of chemical reactions that require specific reagents and conditions. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound has been successfully achieved by several researchers using different methods.
Propiedades
Fórmula molecular |
C22H18ClN3OS |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3OS/c23-17-10-4-5-11-18(17)24-21(27)15-28-22-25-19-12-6-7-13-20(19)26(22)14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27) |
Clave InChI |
JDVCNPHLMDRSEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285511.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)
![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)
